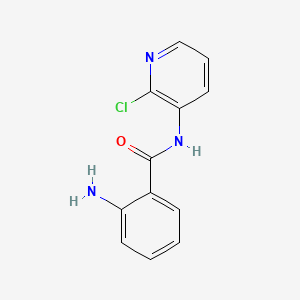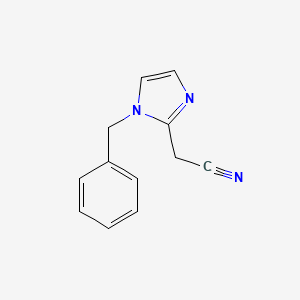
(1-苄基-1H-咪唑-2-基)乙腈
描述
“(1-benzyl-1H-imidazol-2-yl)acetonitrile” is a chemical compound with the molecular formula C12H11N3 . It has a molecular weight of 197.24 g/mol .
Molecular Structure Analysis
The molecular structure of “(1-benzyl-1H-imidazol-2-yl)acetonitrile” consists of a benzyl group attached to an imidazole ring, which is further connected to an acetonitrile group . The InChI code for this compound is “InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15 (12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2” and the Canonical SMILES is "C1=CC=C (C=C1)CN2C=CN=C2CC#N" .Physical And Chemical Properties Analysis
“(1-benzyl-1H-imidazol-2-yl)acetonitrile” has a molecular weight of 197.24 g/mol, a XLogP3-AA value of 1.3, and a topological polar surface area of 41.6 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .科学研究应用
癌症研究
苯并咪唑衍生物因其在癌症治疗中的潜力而受到研究。 例如,某些化合物在详细的生物学研究(如吖啶橙/溴化乙锭染色测定)中已显示出诱导乳腺癌细胞凋亡的能力 .
配体化学
苯并咪唑由于其与金属配位的能力而用作有机配体,这在各种化学反应和催化过程中非常有用 .
抗菌剂
一些苯并咪唑化合物已被评估其抗菌特性,特别是针对铜绿假单胞菌,通过阻断对细菌通信至关重要的群体感应信号 .
功能材料的合成
这些化合物还因其光物理和光电特性而参与功能材料的合成,这些特性可应用于荧光增白剂和其他功能材料等领域 .
药物发现
苯并咪唑核心是药物发现中常见的基序,因为它具有药理学特性。 它已被整合到作为各种生物靶点的拮抗剂的分子中 .
有机合成
苯并咪唑作为有机合成的中间体,促进 C-N 键的形成,并有助于构建复杂分子的通用方法 .
咪唑合成进展
作用机制
Target of Action
Imidazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations .
Biochemical Pathways
It has been reported that imidazole derivatives can interfere with the pqs system, one of three quorum sensing (qs) systems in pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation .
Result of Action
It has been reported that imidazole derivatives can reduce bacterial virulence gene expression and biofilm maturation .
Action Environment
For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge steam .
生化分析
Biochemical Properties
(1-benzyl-1H-imidazol-2-yl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to certain proteases, altering their catalytic activity. Additionally, (1-benzyl-1H-imidazol-2-yl)acetonitrile can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules .
Cellular Effects
The effects of (1-benzyl-1H-imidazol-2-yl)acetonitrile on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling proteins, (1-benzyl-1H-imidazol-2-yl)acetonitrile can either promote or inhibit cell growth. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The mechanism of action of (1-benzyl-1H-imidazol-2-yl)acetonitrile involves several molecular interactions. At the molecular level, it binds to specific sites on enzymes and proteins, either inhibiting or activating their function. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, (1-benzyl-1H-imidazol-2-yl)acetonitrile can induce changes in gene expression by interacting with transcriptional regulators, leading to the upregulation or downregulation of target genes. These molecular interactions are crucial for the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-benzyl-1H-imidazol-2-yl)acetonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (1-benzyl-1H-imidazol-2-yl)acetonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of (1-benzyl-1H-imidazol-2-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of (1-benzyl-1H-imidazol-2-yl)acetonitrile is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy .
Metabolic Pathways
(1-benzyl-1H-imidazol-2-yl)acetonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of (1-benzyl-1H-imidazol-2-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as membrane permeability and binding affinity to intracellular proteins. The localization and accumulation of (1-benzyl-1H-imidazol-2-yl)acetonitrile are crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of (1-benzyl-1H-imidazol-2-yl)acetonitrile is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of (1-benzyl-1H-imidazol-2-yl)acetonitrile is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
属性
IUPAC Name |
2-(1-benzylimidazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHQSYXCWLVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355812 | |
| Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21125-22-4 | |
| Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 3,12,16,17-tetrachloro-](/img/structure/B1619531.png)
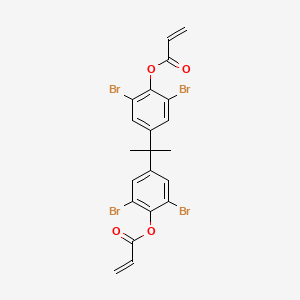
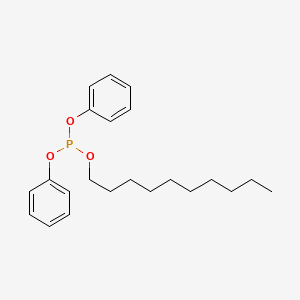
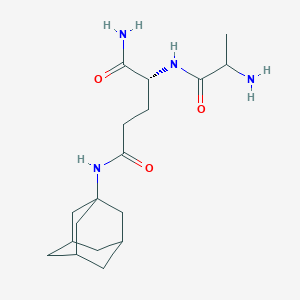


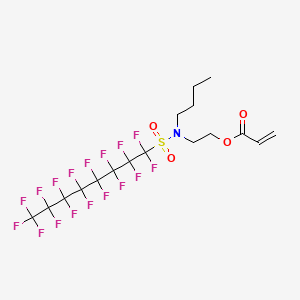
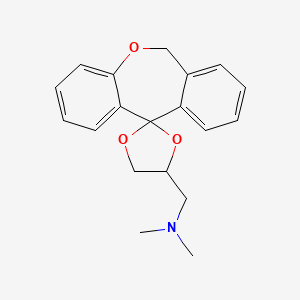



![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-, 3,9-dioxide](/img/structure/B1619549.png)

